![molecular formula C7H13NO2 B1391684 2-Ethylproline CAS No. 1284942-95-5](/img/structure/B1391684.png)
2-Ethylproline
Overview
Description
2-Ethylproline (2EP, or 2-ethyl-L-proline) is an amino acid derivative with a wide range of applications in the scientific and medical fields. It is a synthetic compound that has been used as a chiral building block for the synthesis of many biologically active compounds, as well as a tool for studying the structure and function of proteins. 2EP has been used in various biochemical and physiological studies, and has been found to have numerous advantages and limitations for laboratory experiments.
Scientific Research Applications
Proton Affinity and Conformation
- Proton Affinity of Modified Prolines : A study by Mezzache et al. (2003) investigated the proton affinities of proline and its modified forms, including cis-3-ethylproline, using kinetic methods and ab initio calculations. This research is significant for understanding the chemical behavior of 2-Ethylproline and its interactions in various chemical environments (Mezzache et al., 2003).
Organic Synthesis and Catalysis
- L-Proline-Catalyzed Domino Reactions : Indumathi et al. (2010) reported on the use of L-proline in catalyzing three-component reactions for synthesizing thienothiopyrans, indicating potential applications in organic synthesis and the creation of complex molecules (Indumathi et al., 2010).
- Phosphine-Catalyzed Annulation : Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate, illustrating the versatility of such compounds in synthetic applications (Zhu et al., 2003).
Material Science and Chemistry Education
- Research in Chemistry Class : Han Li-rong (2010) discussed the application of research study in chemistry teaching, using ethyl bromide as a case study. This reflects on the educational significance of studying compounds like this compound in academic settings (Han Li-rong, 2010).
Environmental and Sustainability Studies
- Sustainability Metrics in Chemical Processes : Patel et al. (2015) analyzed sustainability metrics in the catalytic production of higher alcohols from ethanol, which includes compounds like 2-ethyl-1-hexanol. This research is crucial for understanding the environmental impact and sustainability of chemical processes involving this compound derivatives (Patel et al., 2015).
Solubility and Phase Behavior Studies
- Solubility of CO2 in Ethyl Lactate : Bermejo et al. (2013) investigated the solubility of CO2 in ethyl lactate, relevant for understanding the phase behavior of mixtures involving similar ethyl compounds (Bermejo et al., 2013).
Mechanism of Action
Target of Action
It is known that proline, a structurally similar compound, plays a significant role in various biological processes . It is involved in protein synthesis and structure, influencing the folding and stability of proteins .
Mode of Action
For instance, it can act as a signaling molecule, an antioxidative defense molecule, and a metal chelator .
Biochemical Pathways
Proline biosynthesis and degradation have been extensively studied, and it’s known that proline accumulates in response to multiple types of stress . Proline metabolism involves the interconversion of proline and glutamate, a process linked to cellular energetics directly via the respiratory electron transport chain .
Pharmacokinetics
Theophylline is well absorbed when taken orally, with peak concentrations occurring from 0.5 to 2.0 hours . It distributes rapidly into fat-free tissues and body water . Theophylline is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system .
Result of Action
Proline metabolism can profoundly influence cell death and survival in microorganisms, plants, and animals .
Action Environment
For instance, proline accumulation in plants plays a crucial role in stress tolerance .
properties
IUPAC Name |
2-ethylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(6(9)10)4-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWGHTVXGZCNKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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